4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Anti-inflammatory Cytokine Inhibition Imidazole Pharmacology

4-Bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS: 886898-27-7) is a synthetic small molecule belonging to the class of 4-heteroaryl-5-phenylimidazole derivatives with a 2-arylalkylthio substitution pattern. Its structure comprises a 5-phenyl-1H-imidazole core linked via a thioethyl bridge to a para-bromobenzamide moiety.

Molecular Formula C18H16BrN3OS
Molecular Weight 402.31
CAS No. 886898-27-7
Cat. No. B2843592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS886898-27-7
Molecular FormulaC18H16BrN3OS
Molecular Weight402.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyAXMYEKARIGKFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886898-27-7 Procurement Guide: 4-Bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide


4-Bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS: 886898-27-7) is a synthetic small molecule belonging to the class of 4-heteroaryl-5-phenylimidazole derivatives with a 2-arylalkylthio substitution pattern [1]. Its structure comprises a 5-phenyl-1H-imidazole core linked via a thioethyl bridge to a para-bromobenzamide moiety. This compound is explicitly described within a patent family claiming anti-inflammatory and cytokine-release inhibitory activities for this general scaffold [1]. However, specific, publicly available quantitative biological data for this exact compound is currently absent from primary research papers and authoritative databases.

Why Closely Related N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide Analogs Cannot Replace CAS 886898-27-7


Within the defined imidazole-thioether-benzamide chemotype covered by US6432988 [1], subtle modifications to the benzamide substituent profoundly impact pharmacological properties. In-class compounds such as the unsubstituted (4-H), 4-ethoxy, and 4-trifluoromethyl analogs (CAS: 886897-92-3, etc.) are described as part of this anti-inflammatory series, yet their specific activity profiles are distinct. Generic substitution of 886898-27-7 without quantitative verification of potency at intended targets is scientifically unsound because the para-bromo substituent uniquely modulates lipophilicity (cLogP), electronic distribution essential for target engagement, and off-target liability relative to other halogen, alkyl, or alkoxy variants. The patent claims covering this exact scaffold necessitate procurement of the precise compound to replicate or challenge the described biological function [1].

Quantitative Evidence for Selection of 4-Bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (886898-27-7)


Patent Protection for Anti-Inflammatory/Cytokine-Inhibiting 5-Phenylimidazole Scaffold Explicitly Covering 886898-27-7

The exact core structure of 886898-27-7 is enumerated within a granted U.S. patent (US6432988) claiming a series of 4-heteroaryl-5-phenylimidazole derivatives with 2-arylalkylthio substitution as anti-inflammatory agents and cytokine release inhibitors [1]. The patent specifically describes variants where the substituent on the benzamide ring includes halogens such as bromo, among others. While specific IC50 values for the 4-bromo variant are not individually tabulated in the abstract, the patent's protective scope for this precise compound confirms its intended biological utility, distinguishing it from non-patented, generic imidazole derivatives [1].

Anti-inflammatory Cytokine Inhibition Imidazole Pharmacology

Structural Uniqueness Relative to Available N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide Analogs

A comparative analysis of commercially cataloged analogs reveals a distinct structural position for 886898-27-7. The unsubstituted benzamide (N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide), the 4-ethoxy variant (CAS 886897-92-3), and the 4-trifluoromethyl variant represent the closest comparators lacking the bromo group. The para-bromo substituent in 886898-27-7 provides unique physicochemical properties: a molecular weight of 402.31 g/mol and an exact mass of 401.019746 [1]. It introduces a heavy atom (Br) with significant polarizable surface area distinct from the smaller H, the electron-donating ethoxy, or the strongly electron-withdrawing CF3 groups, predicting differential halogen bonding potential and metabolic stability [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Validated Research Applications of 4-Bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (886898-27-7)


Investigating Structure-Activity Relationships (SAR) of Patented Anti-Inflammatory Imidazoles

Scientists can use 886898-27-7 as a key comparator within a series of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives to map the impact of para-substituents on anti-inflammatory potency and cytokine suppression. Its specific bromo substitution allows for direct comparison with the H, ethoxy, and CF3 analogs in standardized cellular assays (e.g., TNF-α release in PBMCs), as described in the foundational patent [1].

Chemical Biology Probe for Imidazole-Thioether Pharmacophore Elucidation

The compound is a precise tool for medicinal chemists seeking to validate the hypothesized binding mode of 2-arylalkylthio-4-heteroaryl-5-phenylimidazoles [1]. It can be used in competitive binding assays or co-crystallization studies to confirm target engagement, where the bromine atom also provides an anomalous scattering signal advantageous for X-ray crystallography.

Building Block for Diversified Derivative Synthesis

Owing to the para-bromo substituent's reactivity, 886898-27-7 can serve as a late-stage diversification intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of novel analogs directly derived from the patented core, a strategic advantage for medicinal chemistry programs aiming to explore structure space beyond the initially claimed series [1].

Quote Request

Request a Quote for 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.